3-Amino-4-methoxybenzoic acid

Descripción general

Descripción

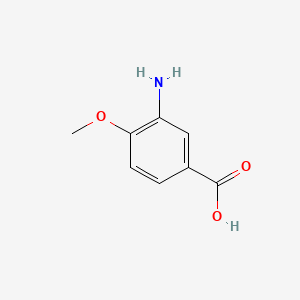

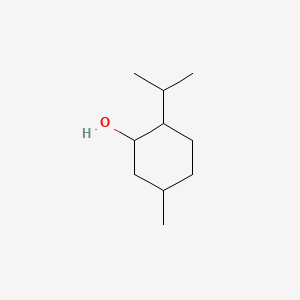

3-Amino-4-methoxybenzoic acid: is an organic compound with the molecular formula C8H9NO3 . It is also known by other names such as 3-Amino-4-anisic acid and 3-Amino-p-anisic acid . This compound is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a benzene ring, along with a carboxylic acid group (-COOH). It is a white to gray to brown crystalline powder .

Mecanismo De Acción

Target of Action

3-Amino-4-methoxybenzoic acid is a general reactant/reagent used in the synthesis of various compounds . It is used in the preparation of dihydroisoquinoline compounds as tubulin polymerization inhibitors . Tubulin is a globular protein and is the main component of microtubules in cells, which are crucial for cell shape, intracellular transport, and cell division .

Mode of Action

It is known to participate in reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, which can influence its interaction with its targets .

Biochemical Pathways

It is used in the synthesis of compounds that inhibit tubulin polymerization . This suggests that it may affect the assembly and disassembly of microtubules, which are crucial for cell shape, intracellular transport, and cell division .

Result of Action

It is used in the synthesis of compounds that inhibit tubulin polymerization . This suggests that it may affect the assembly and disassembly of microtubules, which can have significant effects on cell shape, intracellular transport, and cell division .

Análisis Bioquímico

Biochemical Properties

It is known that the compound is soluble in water , which suggests that it can interact with various biomolecules in aqueous environments

Cellular Effects

It has been suggested that the compound may have broad-spectrum antiviral effects

Molecular Mechanism

It is known that the compound can undergo reactions at the benzylic position, which typically involve resonance-stabilized carbocations

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Oxidative Reaction: One method involves the oxidation of p-toluidine with hydrogen peroxide in the presence of a base to yield 3-Amino-4-methoxybenzoic acid.

Double Bond Oxidation: Another method involves the oxidation of p-toluidine with peroxyacetic acid to produce this compound.

Industrial Production Methods:

- The industrial production of this compound typically involves large-scale oxidative reactions using p-toluidine as the starting material. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-Amino-4-methoxybenzoic acid can undergo oxidation reactions to form various derivatives.

Reduction: The compound can be reduced to form corresponding amines and alcohols.

Substitution: It can participate in substitution reactions where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peroxyacetic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Amines and alcohols derived from the reduction of the compound.

Substitution Products: Compounds with substituted functional groups replacing the amino or methoxy groups.

Aplicaciones Científicas De Investigación

Chemistry:

- 3-Amino-4-methoxybenzoic acid is used as a building block in organic synthesis for the preparation of various complex molecules .

Biology:

- It is utilized in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals .

Medicine:

- The compound is investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents .

Industry:

Comparación Con Compuestos Similares

- 3-Amino-4-methylbenzoic acid

- 3-Amino-4-chlorobenzoic acid

- 3-Amino-4-hydroxybenzoic acid

Comparison:

- 3-Amino-4-methoxybenzoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and solubility compared to other similar compounds .

- The methoxy group can also affect the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis .

Propiedades

IUPAC Name |

3-amino-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGAEAYZQQCBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951070 | |

| Record name | 3-Amino-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2840-26-8, 2840-76-8 | |

| Record name | 3-Amino-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2840-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-amino-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-p-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 3-amino-4-methoxybenzoic acid in materials science?

A1: this compound (3A4MBA) serves as a key building block for synthesizing conductive polymers and nanohybrid materials. For instance, it's used in the creation of poly(this compound-co-aniline) (P(AMB-A)), a conductive polymer. When P(AMB-A) is covalently linked to multiwalled carbon nanotubes (MWCNTs), it forms a nanohybrid with a negative surface charge. [] This nanohybrid can be further modified with p-phenylenediamine (PDA) to introduce positive charges, creating a versatile platform for enzyme immobilization and biosensor applications. []

Q2: How does the structure of 3A4MBA contribute to its ability to form conductive materials?

A2: 3A4MBA possesses both an amine (-NH2) and a carboxylic acid (-COOH) group, enabling it to participate in polymerization reactions. Furthermore, the presence of the methoxy (-OCH3) group influences the electronic properties of the resulting polymers. When polymerized with aniline, it forms P(AMB-A) which exhibits conductive properties. [] These conductive polymers can facilitate electron transfer, making them suitable for applications like biosensors and electrical signal restoration in biological tissues. [, ]

Q3: Can you elaborate on the role of 3A4MBA-based materials in promoting nerve regeneration?

A3: 3A4MBA is a crucial component of the conductive hydrogel poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G). This hydrogel, when used in a rat model of spinal cord injury, demonstrated the ability to restore electrical signaling across the injury site. [] This restoration of electrical conduction, in turn, led to several beneficial effects, including:

- Reduced Inflammation: PAMB-G significantly lowered the expression of pro-inflammatory factors like TNF-α and MCP-1, compared to controls. []

- Enhanced Neuronal Survival: The conductive hydrogel promoted the preservation and regeneration of neuronal tissue, likely by reducing apoptosis and upregulating neuronal growth-associated genes. []

- Improved Functional Recovery: Rats treated with PAMB-G showed significant improvements in locomotor function, assessed using the Basso-Beattie-Bresnahan (BBB) score and slope test. []

Q4: Are there any studies demonstrating the long-term safety and efficacy of 3A4MBA-based biomaterials?

A4: Research using PAMB-G in a rat model of myocardial infarction has explored its long-term effects. Notably, no significant toxicity was observed even after 12 months post-injection of the therapeutic dose. [] The biopolymer was detectable via mass spectrometry for the entire duration, indicating its durability. [] Importantly, PAMB-G successfully restored electrical conduction in the infarcted hearts, leading to:

- Reduced Arrhythmia Susceptibility: Improved electrical coupling between cardiomyocytes likely contributed to the decreased risk of arrhythmias. []

- Enhanced Cardiac Function: The study observed significant improvements in cardiac function parameters, highlighting the therapeutic potential of PAMB-G. []

Q5: Beyond its use in conductive materials, are there other applications for 3A4MBA?

A5: 3A4MBA serves as a precursor in organic synthesis. Researchers have utilized it to create a series of substituted oxazolone derivatives through Erlenmeyer synthesis. [] These derivatives, characterized using techniques like FTIR, 1H-NMR, and 13C-NMR spectroscopy, were then evaluated for their antibacterial and antioxidant properties. [] This highlights the versatility of 3A4MBA as a starting material for developing compounds with potential biological activity.

Q6: Has the thermodynamic behavior of 3A4MBA been investigated?

A6: Yes, the sublimation thermodynamics of 3A4MBA have been studied using the Knudsen mass-loss effusion technique. [] This research determined the temperature dependence of vapor pressure, allowing for the calculation of standard molar enthalpies and Gibbs energies of sublimation. [] Such data is essential for understanding the physical properties of the compound and can inform processes like purification or material processing that involve phase transitions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] trihydrochloride](/img/structure/B7760414.png)

![3-Benzyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B7760434.png)

![6-({[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}amino)hexanoic acid](/img/structure/B7760484.png)

![3-(Methylamino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B7760491.png)

![3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol](/img/structure/B7760501.png)